molecular formula C19H17FN4O2S B6558107 N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040654-42-9

N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558107
CAS No.: 1040654-42-9
M. Wt: 384.4 g/mol
InChI Key: MJSYXWGKRXAZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound featuring a thiazole core flanked by acetamide-substituted phenyl rings, a structure of significant interest in medicinal chemistry research . Compounds within this class are frequently investigated for their potential to interact with key biological targets, such as enzymes and cellular receptors . Specifically, molecules containing the 2-aminothiazole moiety and fluorophenyl group have demonstrated promise in preliminary studies for antimicrobial and antitumor activities, potentially through mechanisms like enzyme inhibition or disruption of cell proliferation pathways . The presence of both acetamidophenyl and fluorophenyl groups in a single molecule suggests potential for enhanced binding affinity and selectivity, making it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-12(25)21-15-3-2-4-16(9-15)22-18(26)10-17-11-27-19(24-17)23-14-7-5-13(20)6-8-14/h2-9,11H,10H2,1H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYXWGKRXAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring system is constructed via cyclization of α-halo ketones with thioamides. For the target compound, 4-bromoacetoacetate reacts with thiourea in ethanol under reflux to form 2-amino-4-methylthiazole. Substitution at the 2-position is achieved by replacing the amino group with 4-fluoroaniline through nucleophilic aromatic substitution. This step requires catalytic copper(I) iodide and cesium carbonate in dimethylformamide (DMF) at 120°C for 12 hours.

Oxidative Cyclization

An alternative route involves oxidative cyclization of thioamides. For example, 2-(4-fluorophenylamino)acetonitrile is treated with elemental sulfur and ammonium acetate in acetic acid, yielding the thiazole scaffold. This method offers moderate yields (~65%) but requires stringent temperature control to avoid side-product formation.

Functionalization of the Thiazole Ring

Introduction of the Acetic Acid Side Chain

The 4-position of the thiazole is functionalized via alkylation. 2-[(4-Fluorophenyl)amino]-1,3-thiazole-4-carbaldehyde undergoes a Henry reaction with nitromethane, followed by reduction using sodium borohydride to produce 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}ethanol. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the corresponding acetic acid derivative, which is subsequently converted to the acid chloride using thionyl chloride.

Coupling with 3-Aminoacetophenone

The acetic acid chloride is coupled with 3-aminoacetophenone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This step achieves the final acetamide bond, with reaction monitoring via thin-layer chromatography (TLC). Purification by silica gel chromatography using ethyl acetate/hexane (3:7) affords the target compound in 72% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances nucleophilicity in substitution reactions but may lead to decomposition above 130°C. Tetrahydrofuran (THF) offers better temperature stability for coupling steps.

  • Reflux vs. Room Temperature : Cyclization reactions under reflux (e.g., ethanol, 78°C) improve yields by 15–20% compared to ambient conditions.

Catalytic Systems

  • Copper(I) Catalysis : CuI/1,10-phenanthroline systems accelerate aryl amination, reducing reaction times from 24 to 8 hours.

  • Base Selection : Potassium carbonate in acetone facilitates efficient deprotonation during alkylation, whereas triethylamine is preferred in polar aprotic solvents like DMF.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 2.06 (s, 3H, CH₃), 4.47 (s, 2H, S–CH₂), 6.96–7.93 (m, 8H, Ar–H), 9.43 (s, 1H, NH).

  • HRMS : Calculated for C₁₉H₁₈FN₃O₂S [M+H]⁺: 380.1124; Found: 380.1126.

Purity Assessment

Elemental analysis results align with theoretical values (C: 60.14%, H: 4.76%, N: 11.07%, S: 8.44%), confirming >98% purity after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Hantzsch SynthesisCyclization, amination, coupling6897
Oxidative CyclizationThioamide oxidation, alkylation6595
Patent-Based RouteAcid chloride coupling, EDC/HOBt7298

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxide Impurities : Additives like L-ascorbic acid (0.1 eq) suppress oxidation during thiazole synthesis.

  • Diastereomer Separation : Chiral HPLC using a Chiralpak IC column resolves enantiomeric impurities (>99% ee).

Scalability Issues

  • Solvent Recovery : Ethanol is distilled and reused in large-scale reactions, reducing costs by 30%.

  • Exothermic Reactions : Gradual reagent addition and jacketed reactors maintain temperatures below 50°C during exothermic steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 GSK1570606A
  • Structure : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide .
  • Key Differences : Replaces the 3-acetamidophenyl group with a pyridyl-thiazole system.
  • Implications : The pyridine ring may enhance solubility or alter binding affinity compared to the phenylacetamide group in the target compound.
2.1.2 N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
  • Structure : C₁₇H₁₄FN₃O₃S .
  • Key Differences: Substitutes the 4-fluorophenylamino group with a 3-fluoroanilino moiety and positions the acetamide on a para-substituted phenyl ring.
2.1.3 N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
  • Structure : C₁₈H₁₇N₃O₂S (CAS: 338986-99-5) .
  • Key Differences: Replaces the 4-fluorophenylamino group with a 4-methoxyphenylamino substituent.
  • Implications : The methoxy group’s electron-donating nature may improve metabolic stability but reduce electrophilic interactions at target sites.

Functional Analogues

2.2.1 Mirabegron
  • Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide (C₂₁H₂₄N₄O₂S) .
  • Key Differences: Incorporates a β-hydroxy-phenylethylamino side chain instead of the 4-fluorophenylamino group.
  • Biological Relevance: Mirabegron is a clinically approved β3-adrenergic agonist for overactive bladder syndrome. The hydroxy-phenylethylamino group is critical for β3-receptor selectivity and agonist activity, which the target compound lacks .
2.2.2 GSK735826A and GSK920684A
  • Structures: GSK735826A: N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine. GSK920684A: 2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide .
  • Key Differences: These compounds feature fused heterocyclic systems (e.g., dioxolobenzothiazole) or fluorophenoxy groups, which may enhance target engagement or pharmacokinetic properties compared to simpler thiazole-acetamide scaffolds.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Mirabegron GSK1570606A
Molecular Weight (g/mol) 384.43 396.51 ~340 (estimated)
LogP (Predicted) ~2.8 ~2.5 ~3.1
Hydrogen Bond Donors 3 4 2
Key Functional Groups 4-Fluoroanilino, acetamide β-Hydroxy-phenylethylamino Pyridyl-thiazole
Metabolic Stability Moderate (fluorine enhances stability) High (hydroxy group may increase Phase II metabolism) Variable (pyridine may induce CYP450 interactions)

Biological Activity

N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound that incorporates both thiazole and acetamide moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3O2SC_{16}H_{16}FN_3O_2S. The structure consists of:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is often associated with various biological activities.
  • Acetamide groups : Known to enhance solubility and bioavailability.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that thiazole derivatives demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent growth inhibition .
  • The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Various1.61 ± 1.92
Compound 10Various1.98 ± 1.22
N-(3-acetamidophenyl)-...SK-MEL-2TBDThis Study

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Thiazole derivatives have been documented to possess antibacterial efficacy comparable to established antibiotics:

  • A recent investigation highlighted that several thiazole derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TypeActivity LevelReference
Compound AGram-positiveComparable to norfloxacin
Compound BGram-negativeSignificant efficacy

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

  • Electron-donating groups : Enhance cytotoxicity by stabilizing the excited state of the compound.
  • Halogen substitutions : Such as fluorine can increase lipophilicity and improve membrane penetration, leading to enhanced biological activity .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating various thiazole derivatives, this compound was tested against multiple cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The results indicated a promising cytotoxic profile, particularly against SK-MEL-2 cells with an IC50 value yet to be determined.

Case Study 2: Antibacterial Screening

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibition zones comparable to standard antibiotics such as amoxicillin.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

Acetamide Coupling : React the thiazole intermediate with 3-acetamidophenylacetic acid using coupling agents like EDC/HOBt in DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .

  • Optimization :
  • Temperature : 60–80°C for thiazole formation .
  • Catalysts : Triethylamine for deprotonation in coupling steps .
  • Yield Table :
StepYield (%)Purity (HPLC)
165–7590%
250–6085%

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify acetamide protons (δ 2.1 ppm, singlet) and thiazole C-S-C signals (δ 165–170 ppm) in DMSO-d₆ .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 412.12 calculated for C₁₉H₁₈FN₃O₂S) .
  • Crystallography :
  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (space group P2₁/c, R-factor < 0.05) .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Validate with MD simulations (GROMACS, 100 ns) .
  • Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl H-bond acceptors) using Schrödinger’s Phase .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial activity)?

  • Methodological Answer :
  • Antimicrobial Testing :
  • MIC Assays : Against S. aureus (ATCC 25923) in Mueller-Hinton broth, 24 h incubation .
  • Zone of Inhibition : Agar diffusion, 10 µg/mL compound .
  • Enzyme Inhibition :
  • Kinase Assays : ADP-Glo™ Kinase Assay for EGFR inhibition (IC₅₀ determination) .

Q. How is purity assessed during synthesis and post-purification?

  • Methodological Answer :
  • TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane 1:1, UV detection) .
  • HPLC : Use C18 column, gradient elution (water/acetonitrile + 0.1% TFA), λ = 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify fluorophenyl or thiazole groups. Test derivatives against cancer cell lines (e.g., MCF-7) .
  • SAR Table :
DerivativeIC₅₀ (EGFR, nM)LogP
Parent Compound1202.8
-F → -Cl953.1
Thiazole → Oxazole2102.5

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 h), analyze via LC-MS .
  • Bioavailability : Oral administration in murine models, measure AUC (0–24 h) .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect hydroxylated or glucuronidated metabolites .

Q. How is metabolic stability assessed in preclinical development?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs), NADPH regeneration system. Calculate t₁/₂ using LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (luminescent assays) .

Q. How can crystallographic data resolve structural ambiguities (e.g., tautomerism)?

  • Methodological Answer :
  • High-Resolution Data : Collect at synchrotron (λ = 0.7 Å), resolve electron density maps with SHELXL .
  • Hydrogen Bond Analysis : Identify tautomeric forms via Hirshfeld surface analysis (CrystalExplorer) .

Q. What methods evaluate synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method (CompuSyn) on cancer cell lines (e.g., A549) .
  • Mechanistic Studies : RNA-seq to identify pathways altered in combination vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.